

# Zometapine (CAS Number: 51022-73-2): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on **Zometapine** (also known as CI-781) is limited. This document summarizes the accessible data and provides general context where specific details for **Zometapine** are unavailable.

#### Introduction

**Zometapine** is a pyrazolodiazepine derivative that has been investigated for its antidepressant properties.[1] Structurally distinct from typical antidepressant classes, it represents a unique chemical scaffold. This guide provides a comprehensive overview of the known properties of **Zometapine**, including its chemical and physical characteristics, pharmacological profile from preclinical studies, and general methodologies relevant to its synthesis and analysis.

### **Chemical and Physical Properties**

Detailed experimental data on the physical properties of **Zometapine** are not widely published. The following table summarizes available information and notes where data is currently unavailable.



| Property          | Value                                                                           | Source       |
|-------------------|---------------------------------------------------------------------------------|--------------|
| CAS Number        | 51022-73-2                                                                      | [2][3][4][5] |
| Molecular Formula | C14H15CIN4                                                                      |              |
| Molar Mass        | 274.75 g/mol                                                                    |              |
| IUPAC Name        | 4-(3-chlorophenyl)-1,3-<br>dimethyl-6,7-dihydro-2H-<br>pyrazolo[3,4-e]diazepine | Wikipedia    |
| Synonyms          | CI-781, Zometapin                                                               |              |
| Melting Point     | Not Available                                                                   |              |
| Boiling Point     | Not Available                                                                   | _            |
| рКа               | Not Available                                                                   |              |
| Solubility        | Soluble in DMSO                                                                 | AOBIOUS      |
| Appearance        | Not Available                                                                   |              |

## **Pharmacological Properties**

The primary pharmacological investigation of **Zometapine** was reported in a 1984 study using an animal model of depression. The findings from this preclinical study are summarized below.

| Assay                       | Species | Effect                                                                |
|-----------------------------|---------|-----------------------------------------------------------------------|
| Chronic Stress Model        | Rat     | Reversed behavioral depression                                        |
| Acute Noise Exposure        | Rat     | Drug-induced reversal of<br>behavioral depression was<br>dose-related |
| Defecation in Open Field    | Rat     | Reversal of stress-induced increase in defecation                     |
| Basal Corticosterone Levels | Rat     | Partial normalization of elevated levels                              |



#### **Experimental Protocol: Animal Model of Depression**

- Subjects: Male rats of an inbred strain.
- Stress Induction: Chronic exposure to a variety of unpredictable stressors.
- Drug Administration: Zometapine was administered over a period of three weeks. The specific doses investigated were not detailed in the abstract.
- Behavioral Assessment: The study utilized a behavioral test to assess depression-like states, which was reversed by the drug treatment. A second measure of defecation was also used to confirm the reversal.
- Hormonal Analysis: Basal corticosterone levels were measured to assess the drug's effect on the hypothalamic-pituitary-adrenal (HPA) axis.

#### **Mechanism of Action (Hypothesized)**

The precise molecular mechanism of action for **Zometapine** has not been fully elucidated in the available literature. As a novel antidepressant, its activity may involve modulation of various neurotransmitter systems. The diagram below illustrates potential signaling pathways that are common targets for antidepressant drugs. It is important to note that this is a generalized representation and the specific pathway(s) affected by **Zometapine** are unknown.





Click to download full resolution via product page

Hypothesized Antidepressant Signaling Pathways.

# Experimental Workflows General Synthetic Approach for Pyrazolodiazepines

While the specific synthetic route for **Zometapine** is not publicly available, a general workflow for the synthesis of a pyrazolodiazepine core structure is presented below. This is a representative pathway and may not reflect the actual synthesis of **Zometapine**.



Click to download full resolution via product page

Generalized Pyrazolodiazepine Synthesis Workflow.



#### **Preclinical Antidepressant Screening Workflow**

The following flowchart illustrates a typical workflow for the preclinical screening of a novel antidepressant candidate.



Click to download full resolution via product page

Preclinical Antidepressant Screening Workflow.



#### **Analytical Methods**

Specific analytical methods for the quantification of **Zometapine** in biological matrices or pharmaceutical formulations are not described in the available literature. The development and validation of such methods would be a critical step in its preclinical and potential clinical development. A generalized workflow for this process is outlined below.



Click to download full resolution via product page

General Analytical Method Development Workflow.

### **Toxicology**

No public data on the toxicology or safety pharmacology of **Zometapine** is available. Standard preclinical toxicology assessments would be required to characterize its safety profile.

#### **Clinical Trials**

A search of clinical trial registries did not yield any results for clinical studies involving **Zometapine**.

#### Conclusion

**Zometapine** is a pyrazolodiazepine derivative with demonstrated antidepressant-like effects in a preclinical model of depression. However, a significant gap in publicly available data exists regarding its physicochemical properties, detailed pharmacology, mechanism of action, synthesis, analytical methods, and safety profile. Further research would be necessary to fully characterize this compound for any potential therapeutic application. The information and generalized workflows provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals interested in **Zometapine** and related novel antidepressant compounds.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effects of zometapine, a structurally novel antidepressant, in an animal model of depression PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetmol.com [targetmol.com]
- 3. Zometapin | 51022-73-2 [amp.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Zometapine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Zometapine (CAS Number: 51022-73-2): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1496182#zometapine-cas-number-51022-73-2-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com